molecular formula C22H18BrN3O4S2 B2976791 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1788532-53-5

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2976791
CAS No.: 1788532-53-5
M. Wt: 532.43
InChI Key: IZNLZCKAVWRNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 4-bromophenyl group and at the 2-position with a thioether-linked acetamide moiety bearing a 3,5-dimethoxyphenyl substituent. Such derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between carboxylic acid intermediates and aromatic amines, as demonstrated in analogous acetamide syntheses . Characterization methods include 1H/13C NMR, LC-MS, and elemental analysis .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O4S2/c1-29-16-9-14(10-17(11-16)30-2)24-19(27)12-32-22-25-18-7-8-31-20(18)21(28)26(22)15-5-3-13(23)4-6-15/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNLZCKAVWRNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives and thienopyrimidine precursors. Key steps in the synthesis may involve:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene and pyrimidine derivatives under specific conditions.

    Introduction of the Bromophenyl Group: This step may involve halogenation reactions using bromine or bromine-containing reagents.

    Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine core with a suitable thiol derivative.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound could be studied for its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure R1 (Core Substituent) R2 (Acetamide Substituent) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Bromophenyl 3,5-Dimethoxyphenyl Not reported Not reported Not reported
2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3,5-Difluorophenyl 2,5-Dimethoxyphenyl Not reported Not reported Not reported
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 6-(Benzimidazol-2-yl) 3-Chloro-4-fluorophenyl 214–215 77 Antimicrobial
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Pyrimidin-4-one 4-Methyl 4-Bromophenyl >259 79 Not reported
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 3,4-Difluorophenyl 150–152 Not reported Structural analog of penicillin lateral chain

Impact of Substituents on Properties

  • Halogen Effects : Bromine (van der Waals radius: 1.85 Å) vs. fluorine (1.47 Å) alters steric bulk and lipophilicity. Bromine may enhance π-stacking in crystal lattices, increasing melting points (e.g., >259°C in vs. 214–215°C in ).
  • Methoxy Positioning : 3,5-Dimethoxy (target compound) vs. 2,5-dimethoxy () affects electronic distribution. The para-methoxy group in 3,5-substitution may enhance resonance stabilization.
  • Heterocyclic Cores: Thieno[3,2-d]pyrimidine (target) vs.

Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thienopyrimidine derivatives, which have been studied for various pharmacological properties including antimicrobial, antiviral, and anticancer activities.

  • Molecular Formula : C21H16BrN3O3S2
  • Molar Mass : 502.404 g/mol
  • CAS Number : 379237-32-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi .
  • Antiviral Properties : Some derivatives have been identified as potential antiviral agents. They have shown effectiveness against herpesviruses and other viral infections by inhibiting viral replication mechanisms .
  • Anticancer Potential : The thienopyrimidine scaffold is known for its anticancer activity. Research indicates that modifications to this structure can enhance its cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and others .

Antimicrobial Evaluation

A study conducted on related thienopyrimidine derivatives highlighted their antimicrobial efficacy through in vitro testing against Gram-positive and Gram-negative bacteria. The findings indicated that the introduction of bromine and methoxy groups significantly enhanced the antimicrobial activity compared to non-substituted analogs .

Antiviral Activity

In a separate investigation focusing on antiviral properties, compounds similar to the target molecule were tested against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The results demonstrated a dose-dependent inhibition of viral replication, suggesting the potential for therapeutic applications in treating viral infections .

Anticancer Activity

A recent study evaluated the anticancer effects of thienopyrimidine derivatives on various cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity against MCF-7 cells at concentrations lower than many standard chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Compound AAntimicrobialE. coli15 µg/mL
Compound BAntiviralHSV-120 µg/mL
Compound CAnticancerMCF-725 µM
Compound DAntimicrobialS. aureus10 µg/mL

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodology :

  • Use reflux conditions with ethanol or dichloromethane as solvents, as demonstrated in analogous thienopyrimidine syntheses (e.g., 85% yield achieved via reflux in ethanol with sodium acetate) .
  • Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol-dioxane mixtures), which improved purity to >95% in related compounds .
  • Monitor reaction progress using TLC or LC-MS to identify intermediates and optimize reaction time .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks to verify substituents (e.g., aromatic protons for bromophenyl at δ 7.4–7.6 ppm, acetamide NH at δ 10.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 557.98 for C22H17BrN2O3S2) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the 4-oxo group) .

Q. How should initial biological activity screening be designed for this compound?

  • Methodology :

  • Use agar diffusion assays to screen for antimicrobial activity against S. aureus and E. coli, with zone-of-inhibition measurements .
  • For kinase inhibition (e.g., CK1), employ ATP-competitive ELISA assays with IC50 determination, referencing protocols for structurally similar inhibitors .
  • Include positive controls (e.g., ciprofloxacin for antimicrobials, staurosporine for kinases) and triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replace 4-bromophenyl with 3,5-difluorophenyl or vary the thioacetamide group) and compare bioactivity .
  • Use X-ray crystallography (as in ) to analyze steric/electronic effects of substituents on molecular packing and target binding .
  • Corrogate computational docking (e.g., AutoDock Vina) with experimental IC50 values to identify critical binding interactions .

Q. How can solubility challenges be addressed for in vivo studies?

  • Methodology :

  • Analyze crystal packing (e.g., via single-crystal XRD) to identify hydrophobic regions; introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility .
  • Use pro-drug strategies : Esterify the acetamide group to enhance bioavailability, as seen in related thienopyrimidine derivatives .
  • Test co-solvents (e.g., DMSO:PEG 400 mixtures) for in vivo formulations, ensuring <5% DMSO to minimize toxicity .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?

  • Methodology :

  • Perform cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) to assess permeability issues .
  • Validate target engagement via Western blotting (e.g., phosphorylated kinase substrates) to confirm mechanism of action .
  • Re-evaluate assay conditions (e.g., serum concentration, incubation time) to align with physiological relevance .

Q. What strategies enhance selective inhibition of target enzymes over related isoforms?

  • Methodology :

  • Conduct kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Design mutant kinase constructs (e.g., CK1δ-T220A) to test binding specificity via isothermal titration calorimetry (ITC) .
  • Use molecular dynamics simulations to optimize substituent interactions with active-site residues unique to the target .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodology :

  • Predict ADMET properties using SwissADME or ADMETLab 2.0 to prioritize analogs with favorable logP (2–4) and low CYP450 inhibition .
  • Apply QSAR models (e.g., CoMFA) to correlate substituent electronegativity with metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.